4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine
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Overview
Description
4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a combination of piperidine, nitrophenyl, oxadiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps, starting with the preparation of intermediate compoundsThe oxadiazole ring is then formed via cyclization reactions, often using reagents such as hydrazine or its derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various nitro compounds .
Scientific Research Applications
4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 3-(4-Methylpiperidin-1-yl)aniline
- 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
Uniqueness
4-{3-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-6-10-23(11-7-13)16-3-2-15(12-17(16)24(25)26)18-21-19(27-22-18)14-4-8-20-9-5-14/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOUAJCTKUMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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